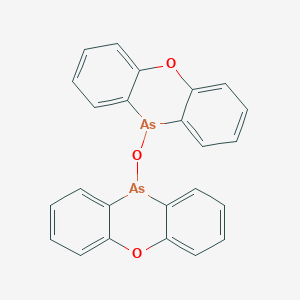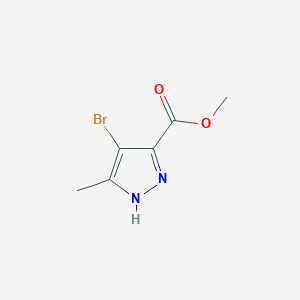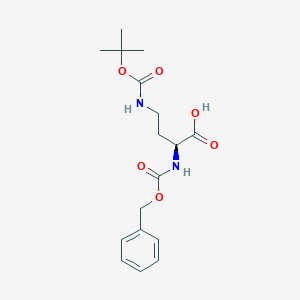
4,5-ジアザフルオレン-9-オン
概要
説明
Synthesis Analysis
The synthesis of 4,5-Diazafluoren-9-one is achieved through the oxidation of 1,10-phenanthroline, showcasing a pathway to form novel compounds like Schiff bases through further reactions with different hydrazones in acidic conditions. This process underlines the compound's versatility in generating new chemical entities with distinct properties (Qi Deqiang, 2010).
Molecular Structure Analysis
The molecular structure of 4,5-Diazafluoren-9-one derivatives has been extensively studied, revealing diverse coordination geometries around metal ions in their complexes. For instance, bis 4,5-diazafluoren-9-one silver(I) nitrate showcases distorted trigonal planar and linear coordination geometries around Ag(I), indicating the flexibility and adaptability of this ligand in forming various metal complexes (A. Massoud et al., 2011).
Chemical Reactions and Properties
4,5-Diazafluoren-9-one participates in a wide range of chemical reactions, including the formation of acylhydrazones and their metal complexes. These reactions highlight the compound's ability to act as a versatile ligand, forming stable chelate rings with metals such as lead(II) through enolic oxygen and azomethine nitrogen atoms, contributing to the structural diversity of metal-organic frameworks (W. Xiao et al., 2000).
Physical Properties Analysis
The physical properties of 4,5-Diazafluoren-9-one and its derivatives, such as solubility, optical transparency, and thermal stability, are influenced by the incorporation of the diazafluorene unit into polymeric backbones. This structural feature imparts high glass transition temperatures and thermal degradation points, making these materials suitable for high-performance applications (Hui Li et al., 2014).
Chemical Properties Analysis
The chemical properties of 4,5-Diazafluoren-9-one derivatives are characterized by their reactivity and ability to form stable complexes with metals. These properties are essential for their application in various fields, including organic electronics, where they serve as electron-transporting materials, organic emitters, and components in organic light-emitting diodes (OLEDs). The unique electron-accepting capability of the 4,5-diazafluorene group contributes significantly to the development of materials with high performance in electronic and optoelectronic devices (K. Ono & Katsuhiro Saito, 2008).
科学的研究の応用
ヘテロ環状化合物の合成
DAFO は、さまざまなヘテロ環状化合物の合成に使用される汎用性の高いヘテロ環状ビルディングブロックです . 蛍光プローブとしての能力は、化学センシングや分子プローブの分野でも価値を高めています。
配位化学
DAFO誘導体は、配位ポリマー、多金属錯体、および大環状錯体の形成におけるリガンドとして、さまざまな配位モードを示します . それらは、スペクテーターリガンドとして作用するか、金属中心で反応性パターンに関与することができます。
生体無機化学
DAFO 誘導体の金属錯体は、DNA 結合および切断活性、ならびに抗菌特性について調べられています . これは、医薬品化学および治療的治療における潜在的な用途を開きます。
触媒
DAFO 誘導体は、さまざまな触媒プロセスにおける金属中心の反応性をサポートできるため、触媒として使用されます . これには、小分子の活性化と変換における用途が含まれます。
光化学
DAFO は、光化学的に活性化して窒素を放出し、三重項カルベンを生成できます。これは、光化学反応で役立ちます . この特性は、新しい光開始プロセスを開発するのに役立ちます。
光物理学
DAFO 誘導体は、その発光特性により、光物理学的調査に関与しています。 それらは、光の吸収、発光、およびエネルギー移動プロセスの研究に使用されます .
発光材料
DAFO は、特にランタノイドトリス(β-ジケトネート)錯体の開発における発光材料の合成に使用されます . これらの材料は、OLED やその他の発光デバイスに潜在的な用途があります。
有機金属化学
有機金属化学において、DAFO は、酸化還元活性な金属錯体を支持するリガンドとして機能します。 これは、2,2'-ビピリジンなどの重要なリガンドと構造的に類似しており、金属錯体の化学的および電気化学的特性に影響を与えます .
Safety and Hazards
作用機序
Target of Action
4,5-Diazafluoren-9-one is a heterocyclic compound that behaves like cyclopentadienones . It reacts with [CpCo (C2H4)2] to form air-stable sandwich-type complexes [CpCo (η4-2)] . This suggests that the primary targets of 4,5-Diazafluoren-9-one are metal ions, particularly cobalt ions.
Mode of Action
The compound interacts with its targets by forming stable complexes. The unshared electron pairs located within the molecular backbone of 4,5-Diazafluoren-9-one can act cooperatively to bind transition metal cations . This interaction results in the formation of stable complexes, which could potentially influence the biochemical pathways in which these metal ions are involved.
Pharmacokinetics
It is known to be soluble in tetrahydrofuran (thf), dichloromethane, benzene, and toluene This suggests that the compound may have good bioavailability in systems where these solvents are present
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,5-Diazafluoren-9-one. For instance, the solubility of the compound in various solvents suggests that the presence of these solvents in the environment could influence its action and efficacy . Additionally, the compound’s ability to form air-stable complexes suggests that it may have good stability in various environmental conditions .
特性
IUPAC Name |
3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O/c14-11-7-3-1-5-12-9(7)10-8(11)4-2-6-13-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMTUGNLBQSHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C2=O)C=CC=N3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10321556 | |
| Record name | 4,5-Diazafluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10321556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50890-67-0 | |
| Record name | 50890-67-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Diazafluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10321556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Diazafluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4,5-diazafluoren-9-one, often abbreviated as dafone, has a molecular formula of C11H6N2O and a molecular weight of 182.18 g/mol. []
ANone: 4,5-diazafluoren-9-one can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure and purity. [, , , , , ]
- IR Spectroscopy: Reveals characteristic absorption bands corresponding to specific functional groups, such as the carbonyl (C=O) stretch. [, , , ]
- UV-Vis Spectroscopy: Helps to analyze the electronic transitions within the molecule and determine its absorption and emission properties. [, , , , ]
- Mass Spectrometry (ESI-MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in identification and characterization. [, ]
A: 4,5-diazafluoren-9-one often acts as a chelating ligand, coordinating to metal ions (e.g., Ag+, Cu2+, Zn2+, Pt2+, Ru2+) through its two nitrogen atoms. This chelation forms stable metal complexes with various geometries depending on the metal ion, its oxidation state, and the presence of other ligands. [, , , , , , , , , , , , , , , , , , , , ]
A: 4,5-diazafluoren-9-one itself can interact with DNA, but its metal complexes generally show stronger binding affinity. Studies suggest an intercalative mode of binding, where the planar aromatic structure of dafone inserts itself between DNA base pairs. [, , ]
A: 4,5-diazafluoren-9-one silver(I) nitrate complex (I) demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant clinical isolates. This activity was found to be comparable to or even better than some known antibiotics, especially against P. mirabilis, S. aureus, and K. pneumoniae. []
ANone: 4,5-diazafluoren-9-one and its metal complexes have shown potential in material science, particularly:
- Luminescent Materials: Europium tetracyanoplatinate incorporating 4,5-diazafluoren-9-one displays interesting luminescent properties, potentially useful in optoelectronic applications. []
- Hydrogel Loading: 4,5-diazafluoren-9-one silver(I) nitrate complex (I) can be loaded into hydrogels, allowing for controlled release and enhanced antibacterial activity. []
ANone: 4,5-diazafluoren-9-one has shown promise as a ligand in palladium-catalyzed reactions:
- Aerobic Dehydrogenative Heck Reaction: A Pd(OAc)2/4,5-diazafluoren-9-one catalyst system enables the aerobic dehydrogenative Heck alkenylation of ferrocene with alkenes, offering a more sustainable approach compared to traditional methods. []
- Aerobic Allylic C-H Acetoxylation: 4,5-diazafluoren-9-one acts as a crucial ligand in Pd(OAc)2-catalyzed aerobic allylic acetoxylation reactions. It supports catalytic turnover even without additional co-catalysts, unlike many other ligands. [, , ]
- Aerobic Acyloxylation of Allylic C-H Bonds: 4,5-diazafluoren-9-one, in conjunction with a Pd0 precatalyst and a quinone/iron phthalocyanine cocatalyst system, enables the aerobic acyloxylation of allylic C-H bonds with diverse carboxylic acids, expanding the scope of this reaction beyond acetic acid. []
- Aza-Wacker Reactions: 4,5-diazafluoren-9-one demonstrates "ligand-accelerated catalysis" in Pd(OAc)2-catalyzed oxidative cyclization of (E)-4-hexenyltosylamide, proving more effective than other bidentate ligands. []
A: Unlike many bidentate ligands that inhibit Pd-catalyzed aerobic oxidations, 4,5-diazafluoren-9-one promotes these reactions due to its ability to adopt both κ1- and κ2-coordination modes. This hemilabile character, confirmed by NMR and X-ray crystallography, allows for facile dissociation of one pyridyl ring, creating open coordination sites at the Pd center and facilitating key catalytic steps. [, ]
ANone: Density functional theory (DFT) calculations have been employed to:
- Investigate reaction mechanisms: DFT studies helped elucidate the reaction pathway of 3+2 cycloaddition reactions involving 9-oxo-4,5-diazafluorenium phenacylides, revealing a concerted nonsynchronous mechanism. []
- Understand ligand effects in catalysis: DFT calculations illuminated the influence of 4,5-diazafluoren-9-one and other chelating ligands on the energetics of the aza-Wacker reaction pathway, explaining their contrasting effects on catalytic activity. []
- Determine reduction potentials: DFT calculations complemented experimental data to determine the reduction potentials of (L)PdII(OAc)2 complexes, providing insights into how ligands like 4,5-diazafluoren-9-one modulate the oxidizing ability of PdII in catalytic reactions. []
ANone:
- Thermal Stability: Thermogravimetric analyses indicate that 4,5-diazafluoren-9-one-containing metal complexes generally exhibit good thermal stability. []
- Formulation Strategies: Encapsulation of 4,5-diazafluoren-9-one silver(I) nitrate complex (I) within hydrogels showcases a promising formulation strategy to enhance stability, control release, and improve its antibacterial efficacy. []
ANone: A variety of analytical techniques are employed, including:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Enables the separation, identification, and quantification of 4,5-diazafluoren-9-one, offering high sensitivity and selectivity. []
- X-ray Diffraction: Provides detailed structural information for 4,5-diazafluoren-9-one and its metal complexes in the solid state, elucidating their coordination geometries and intermolecular interactions. [, , , , , , , , , , , , , , , , ]
- Elemental Analysis: Confirms the elemental composition of synthesized compounds, ensuring purity and consistency. [, ]
- Electrochemical Techniques (Cyclic Voltammetry): Provides insights into the redox properties of 4,5-diazafluoren-9-one and its metal complexes, which are relevant for understanding their reactivity and catalytic behavior. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

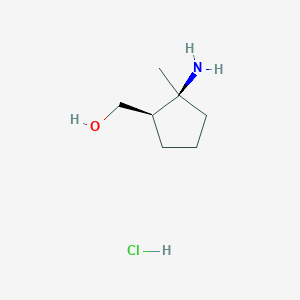

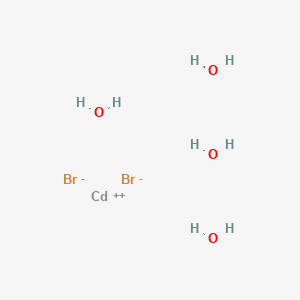
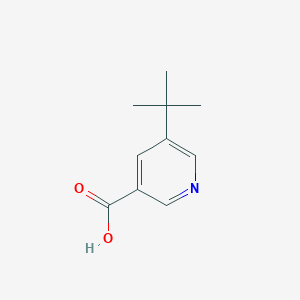
![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)
![Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B35881.png)

![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)


